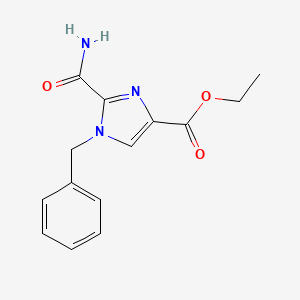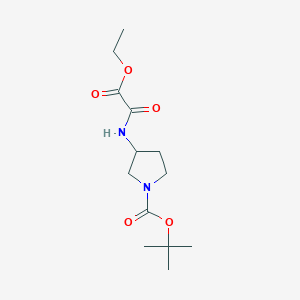![molecular formula C24H24N2O4 B6462342 N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide CAS No. 99022-45-4](/img/structure/B6462342.png)
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide (N1,N4-BHEP) is an organic compound that has been studied for its potential applications in scientific research. It is a molecule composed of two benzene rings connected by a dicarboxamide group, and it is commonly used in chemical synthesis and in the development of novel compounds. N1,N4-BHEP has been studied for its potential applications in drug development, chemical synthesis, and in the study of biochemical and physiological processes.
作用機序
The mechanism of action of N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide is not fully understood. However, it is believed that the compound binds to proteins, which can then induce changes in the activity of enzymes or other proteins. This binding can also affect cell signaling pathways, and it can also affect the expression of genes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can affect the activity of enzymes, protein-protein interactions, and cell signaling pathways. In addition, this compound has been shown to have an effect on gene expression, and it has been shown to have an inhibitory effect on certain types of cancer cells.
実験室実験の利点と制限
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easily synthesized and purified. Furthermore, it is a relatively small molecule, which makes it suitable for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in aqueous solutions, and it can be toxic at high concentrations.
将来の方向性
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide has a wide range of potential applications, and there are a number of future directions for research. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. In addition, further research could be conducted into its potential as a fluorescent probe or as an immunoassay. Furthermore, further studies could be conducted into its potential applications in chemical synthesis, and into its potential use as a therapeutic agent.
合成法
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide can be synthesized from two starting materials: 4-hydroxybenzaldehyde and 4-aminobenzene-1,4-dicarboxylic acid. The reaction begins with the formation of an imine between the two compounds, which is then reduced to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the reaction is typically complete within 20 minutes.
科学的研究の応用
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide is used in a variety of scientific research applications, including drug development and chemical synthesis. It has been used in the development of novel drugs, as well as in the synthesis of other compounds. In addition, this compound has been studied for its potential applications in the study of biochemical and physiological processes, including the study of enzyme activity, protein-protein interactions, and cell signaling pathways. Furthermore, this compound has been used in the development of novel diagnostic tools, such as fluorescent probes and immunoassays.
特性
IUPAC Name |
1-N,4-N-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-15-13-17-1-9-21(10-2-17)25-23(29)19-5-7-20(8-6-19)24(30)26-22-11-3-18(4-12-22)14-16-28/h1-12,27-28H,13-16H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZGWAQLUWSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide](/img/structure/B6462261.png)
![[7-(butylsulfanyl)-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0?,?]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6462267.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide](/img/structure/B6462274.png)
![N-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462275.png)
![3-(dimethylamino)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462283.png)

![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B6462297.png)
![2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B6462301.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6462311.png)
![2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B6462324.png)

![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)
![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)
